3-Deoxyleucocyanidin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

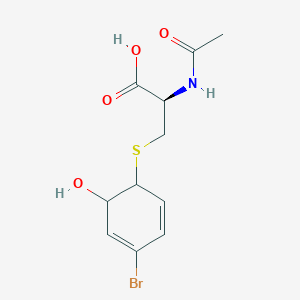

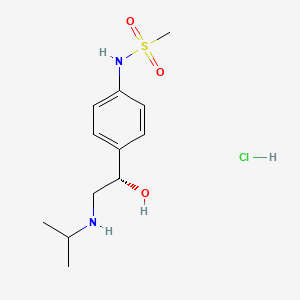

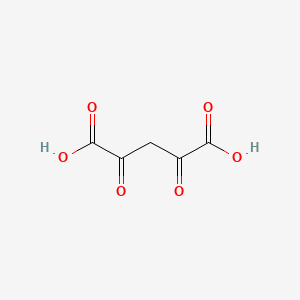

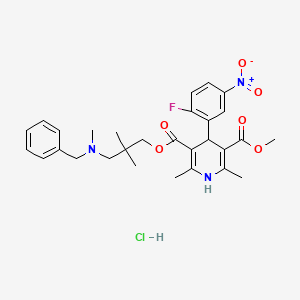

3-deoxyleucocyanidin is a leucoanthocyanidin that is the 3-deoxy derivative of (2R,3S,4S)-leucocyanidin. It is a pentahydroxyflavan and a leucoanthocyanidin. It derives from a (2R,3S,4S)-leucocyanidin.

Aplicaciones Científicas De Investigación

Nature, Health, and Synthesis :

- 3-Deoxyanthocyanidins are water-soluble pigments found in mosses, ferns, and some flowering plants. They are known for their orange-red and blue-violet coloration in plants and function as phytoalexins against microbial infection and environmental stress.

- These compounds have unique chemical and biochemical properties due to the absence of a hydroxyl group at the C-3 position. This uniqueness includes potent natural antioxidant properties and potential health benefits, such as cancer prevention.

- In the food industry, they are valued as natural food colorants. Their higher stability compared to anthocyanins during processing and handling conditions is particularly notable. They are also photochromic, changing "perceived" color when exposed to UV light, which can be utilized in novel food and beverage designs.

- Efforts have been made in the biosynthesis and chemical synthesis of these compounds, including discovering the 3-deoxyanthocyanidin biosynthetic pathway and advances in chemical synthesis techniques (Xiong et al., 2019).

Antioxidant Activities :

- 3-Deoxyanthocyanidins have been investigated for their in vitro and cellular antioxidant activities. Studies show that luteolinidin and 5,7-dimethoxy-luteolinidin, types of 3-deoxyanthocyanidins, exhibit significantly high antioxidant activity. Their antioxidant potency is highly dependent on their structure.

- This research suggests that luteolinidin and 5,7-dimethoxy-luteolinidin might be promising candidates for development as antioxidant supplements (Xiong et al., 2021).

Anticancer Properties :

- 3-Deoxyanthocyanidins have shown to be more cytotoxic to human cancer cells than their 3-hydroxylated anthocyanidin analogues. Luteolinidin, in particular, demonstrated a significant reduction in the viability of certain cancer cell lines at specific concentrations. These findings suggest the potential use of 3-deoxyanthocyanidins in cancer treatment strategies (Shih et al., 2007).

Biosynthesis in Plants :

- The biosynthesis pathway of 3-deoxyanthocyanidins in sorghum, particularly in response to fungal inoculation, has been investigated. This research identifies specific genes responsive to conditions stimulating the production of these compounds, offering insights into plant defense mechanisms and the potential for genetic manipulation for enhanced production (Liu et al., 2010).

Thermal Stability :

- The thermal stability of 3-deoxyanthocyanidins has been studied, revealing high color retention under various conditions. This stability is significantly affected by pH, with better color retention at lower pH levels. This property indicates their potential as stable natural colorants in the food industry (Yang et al., 2014).

Propiedades

Nombre del producto |

3-Deoxyleucocyanidin |

|---|---|

Fórmula molecular |

C15H14O6 |

Peso molecular |

290.27 g/mol |

Nombre IUPAC |

(2S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-4,5,7-triol |

InChI |

InChI=1S/C15H14O6/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7/h1-5,12-13,16-20H,6H2/t12?,13-/m0/s1 |

Clave InChI |

FSYDWKPCKNCRDI-ABLWVSNPSA-N |

SMILES isomérico |

C1[C@H](OC2=CC(=CC(=C2C1O)O)O)C3=CC(=C(C=C3)O)O |

SMILES |

C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O |

SMILES canónico |

C1C(C2=C(C=C(C=C2OC1C3=CC(=C(C=C3)O)O)O)O)O |

Sinónimos |

luteoforol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

carbamoyl}hexopyranuronic acid](/img/structure/B1200948.png)